4-chloro-N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzenecarboxamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzenecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichlorothiophenol with 5-cyano-2-iodoaniline under palladium-catalyzed conditions to form the intermediate compound. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under specific conditions.
Substitution: The chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzenecarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-chloro-N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzenecarboxamide involves its interaction with specific molecular targets. The compound’s sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the cyano group may interact with nucleophilic sites in biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzamide: Similar structure but lacks the carboxamide group.
2,6-dichlorothiophenol: A precursor in the synthesis of the target compound.
5-cyano-2-iodoaniline: Another precursor used in the synthetic route.
Uniqueness
4-chloro-N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzenecarboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
4-chloro-N-[5-cyano-2-(2,6-dichlorophenyl)sulfanylphenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl3N2OS/c21-14-7-5-13(6-8-14)20(26)25-17-10-12(11-24)4-9-18(17)27-19-15(22)2-1-3-16(19)23/h1-10H,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBRYNGDPBBFPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SC2=C(C=C(C=C2)C#N)NC(=O)C3=CC=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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